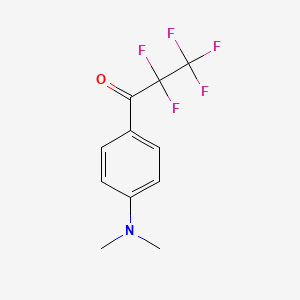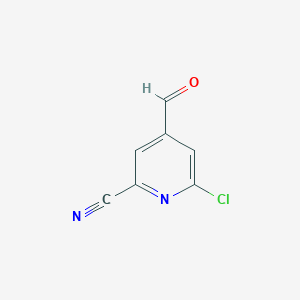
6-Chloro-4-formylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-formylpyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position, a formyl group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-formylpyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 4-formylpyridine-2-carbonitrile using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at a temperature range of 0-25°C.
Another approach involves the formylation of 6-chloropyridine-2-carbonitrile using a formylating agent such as formic acid or formamide in the presence of a catalyst like aluminum chloride (AlCl3) or boron trifluoride (BF3). This reaction is usually carried out at elevated temperatures (50-100°C) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination or formylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-formylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in water or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted-4-formylpyridine-2-carbonitrile derivatives.
Reduction: Formation of 6-chloro-4-hydroxymethylpyridine-2-carbonitrile.
Oxidation: Formation of 6-chloro-4-carboxypyridine-2-carbonitrile.
Scientific Research Applications
6-Chloro-4-formylpyridine-2-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, such as ligands for coordination chemistry and catalysts for organic reactions.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-4-formylpyridine-2-carbonitrile is primarily related to its ability to interact with biological macromolecules, such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The formyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-carbonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Formylpyridine-2-carbonitrile: Lacks the chloro group, resulting in different reactivity and biological activity.
6-Chloro-3-pyridinecarbonitrile: Has a different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
6-Chloro-4-formylpyridine-2-carbonitrile is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity and versatility in chemical synthesis
Properties
CAS No. |
1256826-17-1 |
|---|---|
Molecular Formula |
C7H3ClN2O |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
6-chloro-4-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-7-2-5(4-11)1-6(3-9)10-7/h1-2,4H |
InChI Key |
SVQSNSCIEDCHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


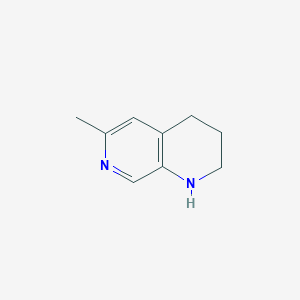

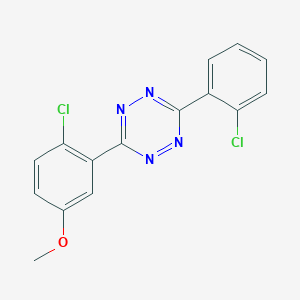

![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{2-[4-(trifluoromethyl)phenyl]diazenyl}methanone N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B14864876.png)
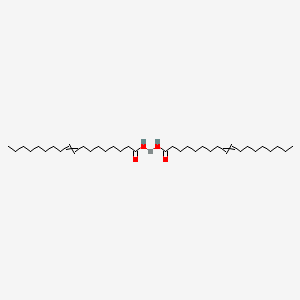

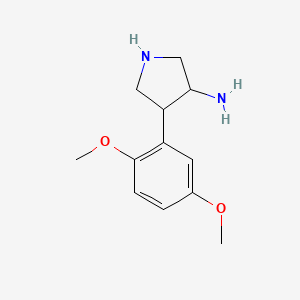
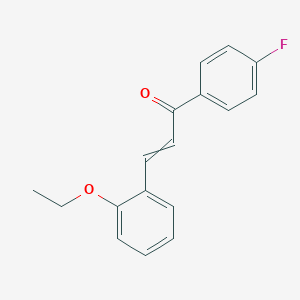
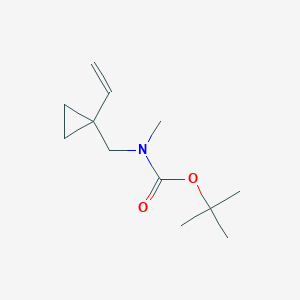
![(10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B14864917.png)

![5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole](/img/structure/B14864924.png)
